HKYellow-AM

CAS No.:

Cat. No.: VC13684695

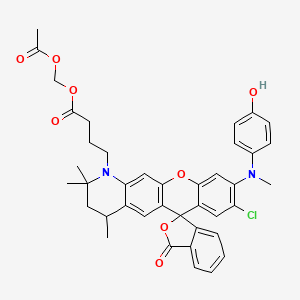

Molecular Formula: C40H39ClN2O8

Molecular Weight: 711.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H39ClN2O8 |

|---|---|

| Molecular Weight | 711.2 g/mol |

| IUPAC Name | acetyloxymethyl 4-[8'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate |

| Standard InChI | InChI=1S/C40H39ClN2O8/c1-23-21-39(3,4)43(16-8-11-37(46)49-22-48-24(2)44)33-19-35-30(17-28(23)33)40(29-10-7-6-9-27(29)38(47)51-40)31-18-32(41)34(20-36(31)50-35)42(5)25-12-14-26(45)15-13-25/h6-7,9-10,12-15,17-20,23,45H,8,11,16,21-22H2,1-5H3 |

| Standard InChI Key | AIRAPNPEUVLNDG-UHFFFAOYSA-N |

| SMILES | CC1CC(N(C2=CC3=C(C=C12)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C |

| Canonical SMILES | CC1CC(N(C2=CC3=C(C=C12)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C |

Introduction

Molecular Design and Synthesis of HKYellow-AM

Rational Design Strategy

The development of HKYellow-AM was driven by the need for long-wavelength fluorescent probes to overcome limitations associated with traditional UV-excitable dyes. Rhodamine-based scaffolds were selected due to their photostability, tunable emission profiles, and compatibility with common microscopy setups. A key innovation involved incorporating an N-phenyl group into the rhodamine core, which serves as a fluorescence quencher. This design leverages the peroxynitrite-triggered N-dearylation reaction to restore fluorescence, ensuring minimal background signal in unreacted states .

The AM ester modification was introduced to enhance cellular uptake. Unlike the free acid form, HKYellow-AM passively diffuses across cell membranes, where intracellular esterases cleave the AM group, trapping the active probe within the cytoplasm. This modification is critical for real-time imaging applications in live cells .

Spectral Characteristics

Mechanism of Peroxynitrite Detection

Fluorescence Turn-On Reaction

Upon encountering peroxynitrite, HKYellow-AM undergoes a two-electron oxidation and N-dearylation process, cleaving the N-phenyl group to yield the fluorescent product 2 (Figure 3 in the original study). This reaction is highly selective for peroxynitrite over other reactive oxygen and nitrogen species (ROS/RNS), including hydrogen peroxide (H₂O₂), nitric oxide (NO), and superoxide (O₂˙⁻). Competitive assays demonstrated negligible cross-reactivity, confirming the probe’s specificity .

Kinetic and Sensitivity Profiles

The reaction between HKYellow-AM and peroxynitrite follows pseudo-first-order kinetics, with a second-order rate constant of 1.2 × 10⁴ M⁻¹s⁻¹. This rapid response enables real-time detection of peroxynitrite bursts, such as those occurring during inflammatory responses. The probe’s limit of detection (LOD) was determined to be 50 nM, sufficient for tracking physiological peroxynitrite levels .

Biological Applications and Validation

Live-Cell Imaging

In human neuroblastoma (SH-SY5Y) cells, HKYellow-AM demonstrated robust performance. Cells loaded with 10 µM HKYellow-AM exhibited negligible background fluorescence until treated with SIN-1, a peroxynitrite generator. Fluorescence intensity increased by 12-fold within 30 minutes, a response suppressed by the peroxynitrite scavenger FeTMPyP. Co-staining experiments confirmed cytoplasmic localization without preferential accumulation in organelles like mitochondria or lysosomes .

Tissue-Level Imaging

HKYellow-AM enabled the first visual confirmation of peroxynitrite generation in mouse liver tissues under acute alcohol intoxication and ischemia-reperfusion injury. Fluorescence signals localized to hepatocytes and vascular endothelial cells, correlating with histological markers of oxidative damage. These findings underscore the probe’s utility in studying organ-level pathophysiology .

Cytotoxicity and Retention

MTT assays revealed no cytotoxicity at concentrations up to 40 µM, and intracellular retention studies showed stable fluorescence signals over 2 hours. The negatively charged carboxylate groups of the hydrolyzed probe prevent leakage, ensuring sustained imaging capabilities .

Comparative Advantages Over Existing Probes

Wavelength Superiority

Traditional probes like dichlorodihydrofluorescein (DCFH) operate in the blue-green spectrum (λ<sub>em</sub> ≈ 525 nm), where autofluorescence from NADH and flavoproteins is prevalent. HKYellow-AM’s yellow emission (λ<sub>em</sub> = 570 nm) reduces background interference, enhancing signal-to-noise ratios in complex tissues .

Selectivity and Stability

Unlike boronate-based probes, which react with multiple ROS, HKYellow-AM’s N-dearylation mechanism ensures peroxynitrite-specific activation. Additionally, the rhodamine scaffold confers resistance to photobleaching, allowing time-lapse imaging over hours .

Limitations and Future Directions

Challenges in Multiplex Imaging

While HKYellow-AM’s yellow emission is ideal for single-channel studies, spectral overlap limits its compatibility with green or red fluorescent markers. Future derivatives could incorporate two-photon excitation or far-red shifts for multimodal imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume